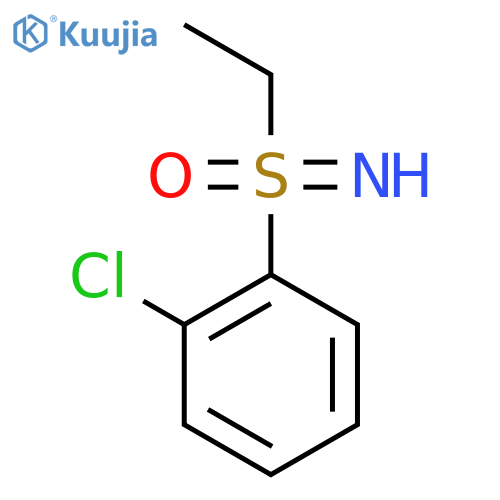

Cas no 2060026-86-8 ((2-chlorophenyl)(ethyl)imino-lambda6-sulfanone)

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone 化学的及び物理的性質

名前と識別子

-

- 2060026-86-8

- EN300-314967

- (2-chlorophenyl)(ethyl)imino-lambda6-sulfanone

- INDEX NAME NOT YET ASSIGNED

-

- MDL: MFCD30345459

- インチ: 1S/C8H10ClNOS/c1-2-12(10,11)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3

- InChIKey: OAZUVQLVCNXPOI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=CC=1S(CC)(=N)=O

計算された属性

- せいみつぶんしりょう: 203.0171628g/mol

- どういたいしつりょう: 203.0171628g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

- 密度みつど: 1.26±0.1 g/cm3(Predicted)

- ふってん: 291.9±42.0 °C(Predicted)

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-314967-0.25g |

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone |

2060026-86-8 | 0.25g |

$513.0 | 2023-09-05 | ||

| Enamine | EN300-314967-5g |

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone |

2060026-86-8 | 5g |

$1614.0 | 2023-09-05 | ||

| Enamine | EN300-314967-2.5g |

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone |

2060026-86-8 | 2.5g |

$1089.0 | 2023-09-05 | ||

| Enamine | EN300-314967-0.1g |

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone |

2060026-86-8 | 0.1g |

$490.0 | 2023-09-05 | ||

| Enamine | EN300-314967-10.0g |

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone |

2060026-86-8 | 10.0g |

$3131.0 | 2023-02-24 | ||

| Enamine | EN300-314967-0.5g |

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone |

2060026-86-8 | 0.5g |

$535.0 | 2023-09-05 | ||

| Enamine | EN300-314967-1g |

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone |

2060026-86-8 | 1g |

$557.0 | 2023-09-05 | ||

| Enamine | EN300-314967-1.0g |

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone |

2060026-86-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-314967-0.05g |

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone |

2060026-86-8 | 0.05g |

$468.0 | 2023-09-05 | ||

| Enamine | EN300-314967-5.0g |

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone |

2060026-86-8 | 5.0g |

$2110.0 | 2023-02-24 |

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone 関連文献

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanoneに関する追加情報

Introduction to (2-chlorophenyl)(ethyl)imino-lambda6-sulfanone and Its Significance in Modern Chemical Research

(2-chlorophenyl)(ethyl)imino-lambda6-sulfanone, with the CAS number 2060026-86-8, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfanone derivative, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for further investigation in drug discovery and molecular chemistry.

The compound's structure, featuring a lambda6-sulfanone moiety, is central to its reactivity and potential biological activity. The presence of a chlorophenyl group and an ethylimino group introduces specific electronic and steric properties that can influence its interactions with biological targets. Such structural motifs are often explored in the development of novel therapeutic agents due to their ability to modulate enzyme activity and receptor binding.

In recent years, sulfanone derivatives have been extensively studied for their potential applications in medicine. These compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in (2-chlorophenyl)(ethyl)imino-lambda6-sulfanone contributes to its unique chemical profile, making it a subject of interest for researchers aiming to develop new pharmacological interventions.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the chlorophenyl ring and the sulfanone core provides a versatile platform for chemical modifications. Researchers can introduce additional functional groups or alter existing ones to enhance specific biological activities. This flexibility is crucial in the iterative process of drug development, where fine-tuning the structure can significantly impact efficacy and selectivity.

Recent studies have highlighted the importance of sulfanone derivatives in addressing various therapeutic challenges. For instance, research has demonstrated that certain sulfanones can inhibit the activity of target enzymes by binding to their active sites or by modulating protein-protein interactions. The< strong>lambda6-sulfanone moiety in (2-chlorophenyl)(ethyl)imino-lambda6-sulfanone may play a critical role in these interactions, offering opportunities for designing more effective inhibitors.

The compound's potential applications extend beyond enzyme inhibition. It has been suggested that sulfanones can interact with DNA and RNA, influencing gene expression and cellular processes. This capability makes them attractive candidates for developing therapies targeting genetic disorders or cancer. The precise structural features of (2-chlorophenyl)(ethyl)imino-lambda6-sulfanone may enable it to interfere with specific DNA-binding proteins or RNA structures, thereby regulating crucial biological pathways.

In addition to their biological activities, sulfanones are known for their stability under various conditions. This stability is essential for pharmaceutical applications, as it ensures that the compounds remain effective during storage and administration. The< strong>CAS number 2060026-86-8 provides a unique identifier for this compound, facilitating its use in research and industrial settings while maintaining consistency across different studies.

The synthesis of (2-chlorophenyl)(ethyl)imino-lambda6-sulfanone involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advances in synthetic methodologies have made it possible to produce complex sulfanones more efficiently than ever before. These improvements are crucial for enabling large-scale production and further exploration of the compound's properties.

As research continues to uncover new applications for sulfanone derivatives, compounds like (2-chlorophenyl)(ethyl)imino-lambda6-sulfanone are likely to play an increasingly important role in pharmaceutical development. Their unique structural features and versatile reactivity make them valuable tools for studying biological processes and designing novel therapeutics. The ongoing investigation into these compounds underscores their significance in advancing our understanding of chemistry's intersection with medicine.

2060026-86-8 ((2-chlorophenyl)(ethyl)imino-lambda6-sulfanone) 関連製品

- 941954-98-9(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzene-1-sulfonamide)

- 1805204-93-6(5-(Difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylic acid)

- 2228691-37-8(3-amino-3-(2-chloro-6-methylphenyl)cyclobutan-1-ol)

- 1021010-58-1(4-methyl-N-(4-methylpentan-2-yl)aniline)

- 1806906-25-1(3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carbonyl chloride)

- 2103989-01-9(2-(Pyrazin-2-yl)cyclopropan-1-amine)

- 1506900-48-6(1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid)

- 2187426-37-3((1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid)

- 866137-36-2(2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate)

- 2137513-66-5((2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide)